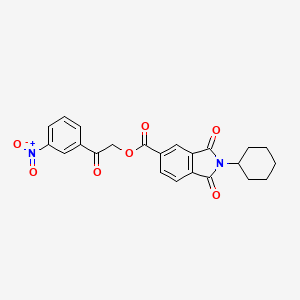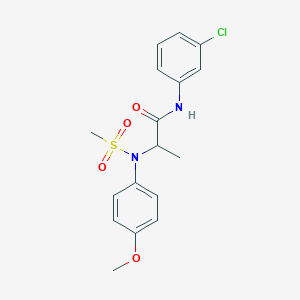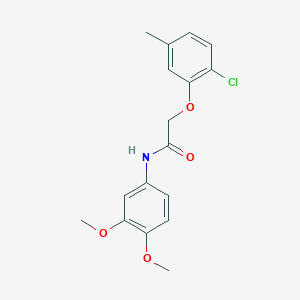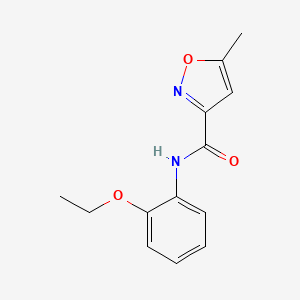![molecular formula C17H16N4 B5127039 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, also known as AMP, is a pyrazine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. Additionally, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to inhibit the activity of nuclear factor-kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to possess biochemical and physiological effects that make it a promising candidate for further investigation. It has been shown to possess antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been shown to possess antiangiogenic activity, with studies demonstrating its ability to inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has several advantages for lab experiments, including its ability to inhibit tumor growth and reduce inflammation, as well as its antioxidant and antiangiogenic properties. However, there are also limitations to using 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the investigation of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine, including the identification of its specific targets and the development of more potent analogs. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine for therapeutic use. Finally, the potential use of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine in combination with other agents for the treatment of cancer and inflammation should be investigated.
Méthodes De Synthèse
The synthesis of 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been achieved through various methods, including the reaction of 2-acetylpyrazine with 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid, followed by the addition of methyl iodide. Another method involves the reaction of 3-(1-allyl-1H-pyrazol-3-yl)phenylboronic acid with 2-bromo-3-methylpyrazine, followed by the addition of a palladium catalyst.
Applications De Recherche Scientifique
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-methyl-3-[3-(1-prop-2-enylpyrazol-3-yl)phenyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-10-21-11-7-16(20-21)14-5-4-6-15(12-14)17-13(2)18-8-9-19-17/h3-9,11-12H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSYCGSWZHGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)

![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)

![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)




![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)